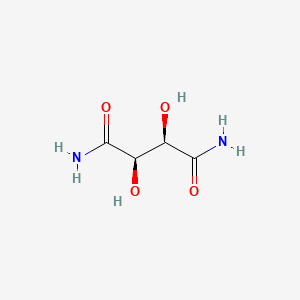
1-(3-Carboxyphenyl)-3,3-dimethyltriazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Carboxyphenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) attached to an amine group (-NH-)
Métodos De Preparación
The synthesis of 1-(3-Carboxyphenyl)-3,3-dimethyltriazene typically involves the reaction of 3-carboxyaniline with dimethylamine and a diazotizing agent such as sodium nitrite in an acidic medium. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the desired triazene compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Carboxyphenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in diazo coupling reactions.
Biology: The compound’s ability to form stable diazo intermediates makes it useful in biochemical labeling and imaging studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to form reactive intermediates that can target cancer cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Carboxyphenyl)-3,3-dimethyltriazene involves the formation of reactive diazo intermediates that can interact with various molecular targets. These intermediates can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can disrupt normal cellular functions. This property is particularly useful in therapeutic applications, where the compound can selectively target and kill cancer cells.
Comparación Con Compuestos Similares
1-(3-Carboxyphenyl)-3,3-dimethyltriazene can be compared with other triazene compounds such as:
1-Phenyl-3,3-dimethyltriazene: Similar structure but lacks the carboxylic acid group, affecting its reactivity and solubility.
1-(4-Carboxyphenyl)-3,3-dimethyltriazene: Similar structure but with the carboxylic acid group in a different position, which can influence its chemical properties and applications.
1-(3,5-Dicarboxyphenyl)-3,3-dimethyltriazene: Contains additional carboxylic acid groups, leading to different reactivity and potential applications. The unique positioning of the carboxylic acid group in this compound provides distinct chemical properties that can be advantageous in specific applications.
Propiedades
Número CAS |
20241-07-0 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
3-(dimethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
BCPNATPABYLXNW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


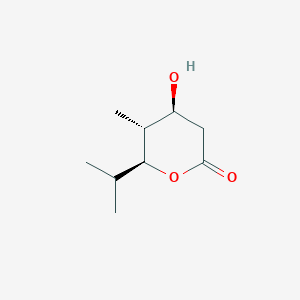
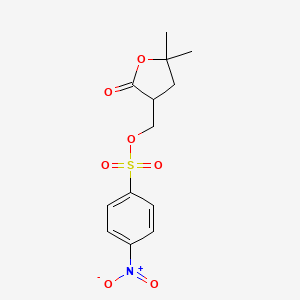
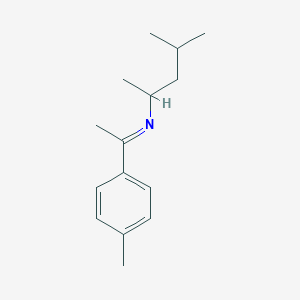


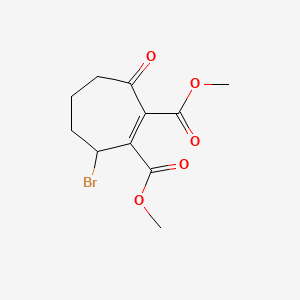




![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)


